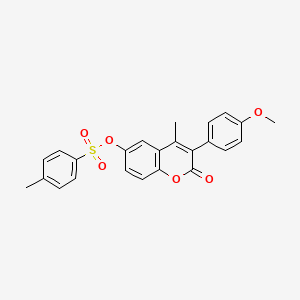

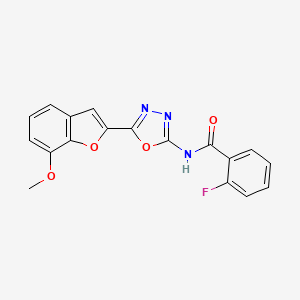

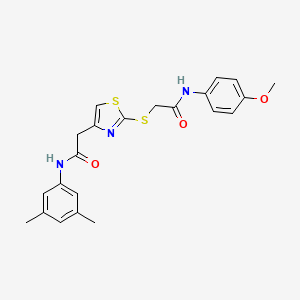

1-methyl-3-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-methyl-3-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides involves the comparison with reference compounds for cannabinoid receptor affinity and involves substituents that influence selectivity for hCB1 or hCB2 receptors . Similarly, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides includes testing against phytopathogenic fungi, indicating the importance of the carbonyl oxygen atom in forming hydrogen bonds . Another method involves the use of TBTU as a catalyst for the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides . These methods highlight the versatility in synthesizing pyrazole derivatives, which can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. For example, the molecular docking studies of substituted pyrazole carboxamides suggest that the carbonyl oxygen and substituents at the nitrogen play a significant role in receptor affinity and activity . The structure-activity relationships of novel pyrazole carboxamides are further elucidated through topomer CoMFA, which helps in understanding the interactions with biological targets . The crystal structure of a pyrazole derivative has been determined, revealing the importance of dihedral angles and hydrogen bond interactions in the stability and activity of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions that modify their structure and biological properties. For instance, the synthesis of tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates involves reactions between pyrazolidine-3-ones, aldehydes, and methyl methacrylate, with some isomers showing high activity against Plasmodium falciparum dihydroorotate dehydrogenase . The Hofmann rearrangement of the amide of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1H-pyrazole-5(3)-carboxylic acid leads to the formation of 3-amino-5-(4-methylfurazan-3-yl)-4-nitro-1H-pyrazole, demonstrating the chemical versatility of pyrazole carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The thermal stability of these compounds can be high, as indicated by a pyrazole derivative being stable up to 190°C . The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and formation of supramolecular motifs . The electronic structures and solvent effects on structural parameters of pyrazole derivatives can be studied using ab-initio methods, which help in identifying electrophilic and nucleophilic regions on the molecular surface . These properties are essential for understanding the behavior of pyrazole derivatives in different environments and their potential applications.

科学的研究の応用

Chemical Synthesis and Reactivity

The chemical compound shares structural similarities with pyrazole derivatives, which have been extensively studied for their diverse chemical reactivity and synthesis methods. For instance, research has shown that microwave-assisted synthesis can be used to efficiently produce N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, indicating a potential pathway for synthesizing related compounds like 1-methyl-3-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide. These derivatives exhibit a range of activities, including bactericidal, pesticidal, herbicidal, and antimicrobial properties, highlighting the broad applicability of such compounds in various fields of scientific research (Hu et al., 2011).

Biological Activities

Pyrazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been developed and tested in vitro for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential research applications of 1-methyl-3-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide in the development of novel anticancer agents (Hassan et al., 2014).

Antifungal Properties

Further research into pyrazole derivatives, such as the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, has revealed significant antifungal activities against various phytopathogenic fungi. This line of investigation provides a foundation for exploring the antifungal potential of 1-methyl-3-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide, which could lead to new solutions for controlling fungal pathogens in agriculture and medicine (Du et al., 2015).

特性

IUPAC Name |

2-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-22-17(9-16(21-22)13-5-3-2-4-6-13)18(24)20-14-10-19-23(11-14)15-7-8-25-12-15/h2-6,9-11,15H,7-8,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLYOINQBRKWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CN(N=C3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

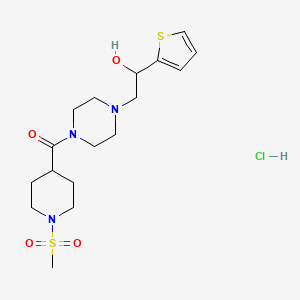

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)

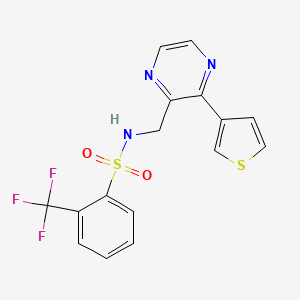

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2517851.png)

![5-((4-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2517855.png)

![N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2517862.png)

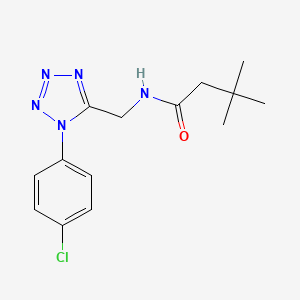

![1-[(3S,4R)-3-Amino-4-(2-fluorophenyl)pyrrolidin-1-yl]-2-(2-tert-butyltetrazol-5-yl)ethanone;hydrochloride](/img/structure/B2517863.png)